N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
This compound (CAS: 901265-49-4) is a heterocyclic acetamide derivative characterized by a 1H-imidazole core substituted with 4-fluorophenyl and 4-methoxyphenyl groups at positions 2 and 5, respectively. A sulfanyl-acetamide linker bridges the imidazole moiety to a 2,3-dihydro-1,4-benzodioxin-6-yl group. Its molecular formula is C₂₆H₂₂FN₃O₄S, with a molecular weight of 491.5 g/mol . The structural features of note include:
- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
- Benzodioxin moiety: Contributes to lipophilicity, impacting membrane permeability and metabolic stability.
- Thioacetamide linkage: The sulfur atom may enhance redox activity or influence metabolic pathways.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O4S/c1-32-20-9-4-16(5-10-20)24-26(30-25(29-24)17-2-6-18(27)7-3-17)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIENJNSMONSZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 678168-27-9)
- Molecular Formula : C₂₂H₁₉N₅O₄S
- Molecular Weight : 449.485 g/mol
- Key Differences: Heterocycle: Contains a 1,2,4-triazole ring (three nitrogen atoms) instead of imidazole. Substituents: Features a 2-furylmethyl (furan-derived) group and a 2-pyridinyl group. The pyridine nitrogen and furan oxygen introduce distinct polar interactions compared to the fluorophenyl/methoxyphenyl groups in the target compound.
Compound 2: Structural Isomer with Rearranged Substituents
- Molecular Formula : C₂₆H₂₂FN₃O₄S (identical to the target compound)
- Key Differences :
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Compound 1 (Triazole Analogue) | Compound 2 (Positional Isomer) |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₂FN₃O₄S | C₂₂H₁₉N₅O₄S | C₂₆H₂₂FN₃O₄S |
| Molecular Weight (g/mol) | 491.5 | 449.485 | 491.5 |
| Heterocycle | Imidazole (2N) | 1,2,4-Triazole (3N) | Imidazole (2N) |
| Substituents | 4-Fluorophenyl, 4-Methoxyphenyl | 2-Furylmethyl, 2-Pyridinyl | Positional isomer of target |
| Backbone | Benzodioxin-thioacetamide | Benzodioxin-thioacetamide | Benzodioxin-thioacetamide |
Table 2: Predicted Property Implications
| Feature | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Solubility | Moderate (imidazole H-bonding) | Lower (triazole’s higher polarity) | Similar to target |
| Lipophilicity | High (benzodioxin, methoxyphenyl) | Moderate (pyridine/furan polarity) | High |
| Metabolic Stability | Potential sulfur oxidation | Pyridine may resist oxidation | Similar to target |
| Bioactivity | Enhanced fluorophenyl dipole interactions | Furyl/pyridine π-π stacking potential | Altered steric effects |
Discussion of Structural Implications
- Heterocycle Impact : The imidazole in the target compound offers adjacent nitrogen atoms for hydrogen bonding, which may enhance receptor binding compared to the triazole’s dispersed nitrogens .
- Substituent Effects : The 4-fluorophenyl group’s electronegativity could improve target affinity in hydrophobic pockets, while the 4-methoxyphenyl group’s electron donation might stabilize charge-transfer interactions. In contrast, Compound 1’s pyridine and furan groups may favor interactions with metal ions or polar residues .
- Isomerism : Positional isomerism in Compound 2 could lead to divergent pharmacological profiles due to altered spatial arrangement of substituents .
Preparation Methods
Reaction Protocol
The intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in anhydrous ethanol under nitrogen atmosphere. Triethylamine (1.5 equiv) was added as a base to scavenge HCl, following procedures adapted from acetamide derivatization. The mixture was stirred at 0–5°C for 1 hour, followed by room-temperature agitation for 6 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized to yield white crystals (72% yield, m.p. 148–150°C).
Analytical Validation
1H NMR (400 MHz, DMSO- d6): δ 7.25–7.15 (m, 2H, benzodioxin-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.25 (s, 2H, OCH2O), 4.10 (s, 2H, CH2Cl), 3.95 (s, 2H, CH2CO).
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).
Preparation of 2-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazole-4-Thiol
Cyclocondensation Reaction
The imidazole-thiol core was synthesized via a modified Debus-Radziszewski reaction. Equimolar quantities of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde were condensed with ammonium thiocyanate in acetic acid under reflux (8 hours). The thiourea intermediate underwent cyclization to form the 4-thiol-imidazole derivative. Post-reaction, the crude product was purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford yellow crystals (58% yield, m.p. 214–216°C).
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO- d6): δ 12.3 (s, 1H, SH), 7.65–7.50 (m, 4H, Ar-H), 7.20–7.10 (m, 4H, Ar-H), 3.85 (s, 3H, OCH3).
IR (KBr): 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N imidazole), 1250 cm⁻¹ (C-O methoxy).
Coupling Reaction to Form the Target Compound
Thiol-Displacement Mechanism
The final coupling involved reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (1.0 equiv) with 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-4-thiol (1.1 equiv) in dry DMF. Lithium hydride (1.5 equiv) was added as an activator, and the reaction was heated to 80°C for 12 hours. The mixture was poured into ice-water, and the precipitate was filtered and recrystallized from ethanol to yield the target compound as a pale-yellow solid (65% yield, m.p. 232–234°C).
Structural Elucidation
1H NMR (400 MHz, DMSO- d6): δ 7.70–7.40 (m, 8H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.30 (s, 2H, OCH2O), 4.15 (s, 2H, SCH2CO), 3.90 (s, 3H, OCH3).
13C NMR (100 MHz, DMSO- d6): δ 170.2 (C=O), 161.5 (C-F), 159.8 (C-O methoxy), 142.3 (imidazole-C), 128.5–114.2 (Ar-C), 64.8 (OCH2O), 55.2 (OCH3), 40.1 (SCH2).
IR (KBr): 1680 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N imidazole), 1245 cm⁻¹ (C-O-C benzodioxin).
Optimization and Yield Considerations
Q & A
Q. What synthetic routes and optimization strategies are recommended for high-yield synthesis of this compound?
The synthesis involves multi-step reactions, including:
- Sulfur-linked coupling : Reacting the benzodioxin-6-amine precursor with a thiol-functionalized imidazole intermediate under controlled DMF solvent conditions at 60–80°C .
- Purification : Crystallization in ethanol/water mixtures (7:3 v/v) achieves >95% purity.
Optimization : Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design can identify optimal conditions for imidazole-thioacetamide coupling, minimizing side products .
(Basic)
Q. What analytical techniques are essential for confirming structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm; imidazole NH at δ 12.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected m/z: ~553.12) .
- IR Spectroscopy : Detect sulfur (C-S stretch at ~680 cm⁻¹) and carbonyl (amide C=O at ~1680 cm⁻¹) groups .
(Advanced)
Q. How can researchers resolve contradictions in spectral or biological data?
- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities in overlapping peaks .
- Biological replication : Test activity in multiple cell lines (e.g., HEK-293 vs. HepG2) under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .
(Advanced)
Q. What computational methods predict biological activity, and how are they validated?
- Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. Focus on the imidazole-sulfanyl motif’s role in binding .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates robust binding) .
- Experimental validation : Compare predicted IC50 values with in vitro kinase inhibition assays .
(Advanced)
Q. How to design SAR studies for derivatives of this compound?
- Systematic substitution : Modify the 4-methoxyphenyl group (e.g., replace with halogens or bulkier substituents) and assess impact on solubility/logP .
- Activity cliffs : Synthesize analogs with single-point mutations (e.g., fluorophenyl → chlorophenyl) and test in cytotoxicity assays (e.g., MTT) to identify critical pharmacophores .
(Basic)
Q. What are the best practices for purification and stability testing?
- Crystallization : Use gradient cooling (70°C → 4°C) in ethanol/water to isolate pure crystals .
- Stability assays : Incubate the compound at pH 2–9 (37°C, 24 hrs) and monitor degradation via HPLC (λ = 254 nm). Methoxy groups enhance stability under acidic conditions .
(Advanced)
Q. How can flow chemistry improve synthesis scalability?
- Continuous-flow reactors : Optimize residence time (e.g., 30 min) and temperature (80°C) for imidazole ring formation, reducing batch variability .
- Inline analytics : Use UV-Vis flow cells to monitor reaction progress (λ = 280 nm for thiol intermediates) .
(Advanced)
Q. What strategies validate target engagement in biological assays?
- CETSA (Cellular Thermal Shift Assay) : Heat shock treated cells (45–65°C) and detect stabilized target proteins via Western blot .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) between the compound and immobilized recombinant targets (e.g., TNF-α) .
(Basic)
Q. How to assess potential off-target effects in pharmacological studies?
- Broad-panel profiling : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition (<30% activity indicates selectivity) .
- CYP450 inhibition assays : Test at 10 µM in human liver microsomes to evaluate metabolic interference .
(Advanced)
Q. What statistical approaches analyze high-throughput screening data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
